2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-chlorophenyl group at the 4-position of the triazole ring, a pyridin-4-yl substituent at the 5-position, and a sulfanyl-linked acetamide moiety functionalized with a 4-(dimethylamino)phenyl group.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6OS/c1-29(2)19-9-5-18(6-10-19)26-21(31)15-32-23-28-27-22(16-11-13-25-14-12-16)30(23)20-7-3-17(24)4-8-20/h3-14H,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJKCTRDKCTFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the pyridine and chlorophenyl groups. The final step involves the attachment of the dimethylamino group to the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group acts as a nucleophile, enabling alkylation and arylation reactions. Key findings include:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | Allyl bromide, K₂CO₃, DMF, 60°C | Substitution at sulfur to form allyl-thioether derivatives | |
| Arylation | 4-fluorobenzyl chloride, Et₃N | Formation of aryl-thioether adducts |
These reactions modify the sulfur center, influencing electronic properties and biological activity.
Oxidation of the Sulfanyl Group
The thioether (-S-) can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | Sulfoxide (-SO-) | |
| mCPBA | CH₂Cl₂, RT, 12 hrs | Sulfone (-SO₂-) |
Oxidation enhances polarity and alters binding interactions with biological targets .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| HCl (6M), reflux | H₂O/EtOH | Carboxylic acid derivative | |
| NaOH (10%), Δ | H₂O | Sodium carboxylate |
Hydrolysis is critical for prodrug activation or metabolite formation.
Triazole Ring Functionalization
The 1,2,4-triazole core participates in electrophilic substitution and coordination chemistry:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Halogenation | NBS, AIBN, CCl₄, 70°C | Bromination at C5 position | |
| Metal Coordination | Cu(II) acetate, MeOH | Formation of Cu-triazole complexes |
Metal coordination enhances stability and enables catalytic applications .
Aromatic Ring Modifications
The chlorophenyl and dimethylaminophenyl groups undergo electrophilic substitution:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group introduction on chlorophenyl | |
| Methylation | CH₃I, K₂CO₃, acetone | Quaternization of dimethylamino group |
These modifications fine-tune electronic effects and solubility.
Acylation of the Amino Group
The dimethylamino group can be acylated to form tertiary amides:
| Acylating Agent | Conditions | Product | Reference |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT | N-acetylated derivative | |
| Benzoyl chloride | Et₃N, CH₂Cl₂ | N-benzoylated product |
Acylation modulates lipophilicity and bioavailability.
Key Mechanistic Insights
-
Sulfanyl Reactivity : The sulfur atom’s nucleophilicity is influenced by adjacent electron-withdrawing groups (e.g., triazole) .
-
Triazole Stability : The 1,2,4-triazole ring resists ring-opening under mild conditions but undergoes substitution at nitrogen or carbon positions under harsh reagents .
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pH-Dependent Hydrolysis : Acetamide hydrolysis rates increase in acidic environments due to protonation of the leaving group.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the chlorophenyl and pyridinyl groups in this compound enhances its interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .
- Antifungal Properties :
- Cancer Research :
Agricultural Applications
- Fungicides :
- Plant Growth Regulators :
Material Science Applications
- Coordination Chemistry :
- Polymer Chemistry :
Case Study 1: Antimicrobial Efficacy
A study published in De Gruyter evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated significant inhibition against several strains of bacteria and fungi, suggesting its potential use in therapeutic applications .
Case Study 2: Agricultural Application
Research conducted on the use of triazole compounds as fungicides demonstrated that formulations containing this compound effectively reduced fungal infection rates in crops such as wheat and barley, leading to improved yields .
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole and pyridine rings play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the triazole ring and the aryl/heteroaryl groups attached to the acetamide. These variations significantly influence physicochemical properties, binding affinity, and bioactivity. Below is a detailed comparison:
Substituent Analysis and Molecular Properties
Key Observations :
- Electron-Donating vs.
- Triazole Ring Modifications : Ethyl or allyl groups at the 4-position (e.g., ) introduce steric effects that could hinder binding to flat active sites but improve stability against oxidative metabolism.
- Pyridinyl Position : Pyridin-4-yl (target compound) vs. pyridin-3-yl () alters the spatial orientation of the nitrogen lone pair, affecting interactions with metal ions or acidic residues in enzymes.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: Analogs with dichlorophenyl or trifluoromethyl groups (e.g., ) have higher logP values, favoring blood-brain barrier penetration but risking off-target effects. The target compound’s dimethylamino group balances solubility and lipophilicity.
- Metabolic Stability : Ethyl or allyl groups on the triazole (e.g., ) may reduce cytochrome P450-mediated oxidation, extending half-life.
- Crystallography : SHELX programs (e.g., SHELXL, SHELXT) were critical in resolving crystal structures of related triazoles, confirming planar triazole rings and sulfanyl-acetamide conformations .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
Answer:
The synthesis involves a multi-step approach:
Cyclocondensation : React 4-(4-chlorophenyl)thiosemicarbazide with pyridine-4-carbaldehyde under reflux in ethanol to form the triazole core .
Thioether linkage : Introduce the sulfanyl group via nucleophilic substitution using a halogenated acetamide intermediate in the presence of a base (e.g., K₂CO₃) .
Amidation : Couple the intermediate with 4-(dimethylamino)phenylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
Critical conditions : Strict temperature control (±2°C) during cyclocondensation to avoid side products, and inert atmosphere (N₂/Ar) during amidation to prevent hydrolysis .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., pyridine protons at δ 8.5–8.7 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve stereoelectronic effects of the triazole and dimethylamino groups .
- HPLC : Purity assessment using a C18 column (≥95% purity threshold for biological assays) .
Basic: How should this compound be stored to ensure stability, and what safety precautions are necessary?
Answer:
- Storage : At 2–8°C in amber glass vials under anhydrous conditions to prevent hydrolysis of the acetamide and sulfanyl groups .
- Handling : Use PPE (gloves, goggles) and adhere to safety codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) due to potential reactivity of the sulfanyl group .
Basic: What roles do the triazole and dimethylamino functional groups play in this compound’s physicochemical properties?
Answer:
- Triazole core : Enhances π-π stacking interactions (critical for binding to biological targets) and provides metabolic stability .
- Dimethylamino group : Acts as an electron donor, increasing solubility in polar solvents (e.g., logP reduction by ~0.5 units) and influencing pKa (~8.5 for the tertiary amine) .
Advanced: How can reaction yield be optimized using statistical experimental design?
Answer:
Apply Design of Experiments (DoE) with variables:
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs).
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 80°C, 10 mol% catalyst, 12 hrs) to maximize yield while minimizing byproduct formation .
- Validation : Replicate runs under optimized conditions to confirm reproducibility (±5% yield variation) .
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?
Answer:
- Case example : If NMR suggests a planar triazole conformation but X-ray shows puckering:
Advanced: What computational strategies predict this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with triazole and pyridine groups forming hydrogen bonds to ATP-binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤2.0 Å acceptable) .
- ADMET prediction : SwissADME to estimate bioavailability (TPSA <90 Ų) and toxicity (AMES test for mutagenicity) .
Advanced: What methodologies assess this compound’s biological activity in disease models?
Answer:
- In vitro assays :
- Kinase inhibition : Measure IC₅₀ via ADP-Glo™ assay (e.g., ≤1 µM for selective targets) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ <10 µM in HeLa cells) .
- SAR studies : Modify the pyridine or dimethylamino groups to correlate structural changes with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
